molecular formula C16H15NO4 B2757050 (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene CAS No. 586410-18-6

(E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene

Cat. No.: B2757050
CAS No.: 586410-18-6
M. Wt: 285.299
InChI Key: ZOKYIFYCPTXDCW-ONEGZZNKSA-N
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Description

(E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene is an organic compound belonging to the stilbene family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene typically involves a multi-step process. One common method is the Horner-Wadsworth-Emmons (HWE) reaction, which is used to form the stilbene backbone. The reaction involves the condensation of a phosphonate ester with an aldehyde in the presence of a base. For this compound, 3,4-dimethoxybenzaldehyde and 4-nitrobenzylphosphonate are commonly used starting materials .

The reaction conditions typically include:

    Base: Sodium hydride or potassium tert-butoxide

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Zinc dust and ammonium chloride in aqueous ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of nitro-substituted benzoic acids.

    Reduction: Formation of amino-substituted stilbenes.

    Substitution: Formation of various substituted stilbenes depending on the nucleophile used.

Scientific Research Applications

(E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene involves its interaction with cellular targets, particularly enzymes and receptors involved in cell proliferation and apoptosis. The nitro group can undergo bioreduction to form reactive intermediates that can induce oxidative stress and DNA damage in cancer cells . Additionally, the methoxy groups can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1,3-dimethoxy-5-[(E)-2-(4-nitrophenyl)ethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-20-15-9-13(10-16(11-15)21-2)4-3-12-5-7-14(8-6-12)17(18)19/h3-11H,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKYIFYCPTXDCW-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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